molecular formula C12H10F3N3O2 B12241558 N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethoxy)benzamide

N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethoxy)benzamide

Cat. No.: B12241558
M. Wt: 285.22 g/mol
InChI Key: YGZORESANUXXSF-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a trifluoromethoxy group attached to a benzamide moiety

Preparation Methods

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethoxy)benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the trifluoromethoxy group: This step involves the reaction of the methylated pyrazole with a trifluoromethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethoxy)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

N-(1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:

    N-(1-methyl-1H-pyrazol-3-yl)-3-methoxybenzamide: This compound lacks the trifluoromethoxy group, which may result in different chemical reactivity and biological activity.

    N-(1-methyl-1H-pyrazol-3-yl)-3-chlorobenzamide: The presence of a chlorine atom instead of a trifluoromethoxy group can lead to variations in its chemical and biological properties.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-3-(trifluoromethoxy)benzamide

InChI

InChI=1S/C12H10F3N3O2/c1-18-6-5-10(17-18)16-11(19)8-3-2-4-9(7-8)20-12(13,14)15/h2-7H,1H3,(H,16,17,19)

InChI Key

YGZORESANUXXSF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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